Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No.:
Cat. No.: VC15910029
Molecular Formula: C14H12N4O2
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate -](/images/structure/VC15910029.png)
Specification
Molecular Formula | C14H12N4O2 |
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Molecular Weight | 268.27 g/mol |
IUPAC Name | ethyl 6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Standard InChI | InChI=1S/C14H12N4O2/c1-2-20-14(19)12-8-17-18-9-11(7-16-13(12)18)10-3-5-15-6-4-10/h3-9H,2H2,1H3 |
Standard InChI Key | WBMWGZGKPQLKLV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=NC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a fused pyrazolo[1,5-a]pyrimidine core substituted at position 6 with a pyridin-4-yl group and at position 3 with an ethyl carboxylate moiety. Its molecular formula is CHNO, with a molar mass of 268.27 g/mol . Key structural features include:
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Pyrazolo[1,5-a]pyrimidine core: A bicyclic system comprising a five-membered pyrazole ring fused to a six-membered pyrimidine ring.
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Pyridin-4-yl substituent: A planar aromatic ring contributing to π-π stacking interactions .
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Ethyl carboxylate group: Enhances solubility and serves as a site for chemical modifications.
Table 1: Key Bond Lengths and Angles
Parameter | Value (Å/°) | Source |
---|---|---|
Pyrazole N1–N2 bond length | 1.387 | |
Pyrimidine C2–C11 bond | 1.425 | |
Dihedral angle (pyrazole/pyrimidine) | 1.31° | |
Dihedral angle (pyridine/core) | 1.27° |
Crystallographic Insights
X-ray diffraction studies reveal a nearly planar fused-ring system, with intramolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the conformation . π-π interactions between the pyridine and pyrazolo[1,5-a]pyrimidine rings (centroid distance: 3.426 Å) further contribute to crystal packing .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. Two predominant methods are:
Method 1: Cyclocondensation of β-Dicarbonyl Precursors
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Reactants: 5-Amino-3-arylpyrazoles and ethyl 2,4-dioxopentanoate .
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Conditions: Reflux in ethanol (30 min), followed by column chromatography .
Method 2: Post-Functionalization of Pyrazolo[1,5-a]Pyrimidine Core
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Steps:
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Purity | Scalability |
---|---|---|---|
1 | 60–78 | High | Moderate |
2 | 45–65 | High | High |
Reaction Mechanisms
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Ester Hydrolysis: The ethyl carboxylate group undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives, facilitating further functionalization.
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Nucleophilic Substitution: Chlorinated intermediates react with amines or alcohols to introduce diverse substituents .
Chemical Reactivity and Derivatives
Key Reactions
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Cycloadditions: Participates in [3+2] cycloadditions with nitrile oxides to form isoxazoline hybrids .
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Cross-Coupling: Pd-catalyzed couplings (e.g., Suzuki, Heck) enable introduction of aryl/alkynyl groups .
Functionalization Strategies
Position | Modifications | Applications |
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3 | Ester → amide, hydrazide | Bioactivity optimization |
6 | Pyridine → substituted aryl | Enhanced binding affinity |
Biological and Pharmacological Profile
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines exhibit antimetabolite properties by inhibiting purine metabolism enzymes . While direct data on this compound is limited, structural analogs demonstrate:
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EGFR Inhibition: IC values of 0.016 µM against wild-type EGFR .
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Apoptosis Induction: 8.8-fold increase in BAX/Bcl-2 ratio in HCT-116 cells .
Table 3: Comparative Bioactivity of Pyrazolo-Pyrimidine Derivatives
Compound | Target | IC (µM) | Source |
---|---|---|---|
Ethyl 6-(pyridin-4-yl)... | EGFR (predicted) | 0.1–1.0* | |
Dorsomorphin | AMPK | 0.01 | |
Presatovir | RSV | 0.0006 | |
*Estimated based on structural similarity. |
Industrial and Research Applications
Drug Development
The compound’s scaffold is a precursor to clinical candidates such as Anagliptin (antidiabetic) and Reversan (chemosensitizer) . Key advantages include:
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Tunable solubility: Via ester/amide modifications.
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Low toxicity: Favorable ADMET profiles in preclinical models .
Material Science
Pyrazolo[1,5-a]pyrimidines exhibit photophysical properties suitable for OLEDs and sensors . Functionalization with electron-withdrawing groups (e.g., –NO) enhances luminescence efficiency .
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